

protocol for in vitro synthesis of 15-cis-Phytoene

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Compound of Interest

Compound Name: 15-cis-Phytoene

Cat. No.: B030313

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An Application Note and Protocol for the In Vitro Synthesis of **15-cis-Phytoene**

Application Note

Introduction

15-cis-phytoene is the primary C40 carotenoid precursor synthesized in plants and some microorganisms. It is formed through the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene synthase (PSY).^{[1][2][3]} This colorless compound is the first committed step in the carotenoid biosynthesis pathway, which produces a wide range of pigments essential for photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid.^{[1][3][4][5]} The in vitro synthesis of **15-cis-phytoene** is crucial for studying the kinetics of phytoene synthase, for use as a substrate for downstream enzymes in the carotenoid pathway such as phytoene desaturase, and for developing analytical standards.^{[3][6][7]} This document provides a detailed protocol for the enzymatic synthesis, purification, and quantification of **15-cis-phytoene** in a laboratory setting.

Principle of the Method

The protocol is based on the enzymatic conversion of geranylgeranyl pyrophosphate (GGPP) to **15-cis-phytoene** using a recombinant phytoene synthase. Phytoene synthase, a transferase, catalyzes this two-step reaction which is strictly dependent on the presence of a manganese (Mn^{2+}) cofactor.^{[1][2][8][9]} The enzyme can be expressed in and purified from *Escherichia coli*.^{[9][10]} Following the enzymatic reaction, the lipophilic **15-cis-phytoene** is

extracted from the aqueous reaction mixture using an organic solvent. The product can then be purified and quantified using high-performance liquid chromatography (HPLC).

Experimental Protocols

Part 1: Recombinant Phytoene Synthase (PSY) Expression and Purification

This protocol is adapted from methods for expressing and purifying recombinant PSY from bacterial sources.[\[9\]](#)[\[10\]](#)

1.1. Materials and Reagents

- E. coli expression strain (e.g., BL21(DE3)) transformed with a PSY expression vector (e.g., from *Erwinia herbicola* or a plant source).
- Luria-Bertani (LB) medium with appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail).
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Ni-NTA affinity chromatography column.
- Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).

1.2. Expression of Recombinant PSY

- Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification of His-tagged PSY

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with Wash Buffer to remove unbound proteins.
- Elute the His-tagged PSY with Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to confirm purity.
- Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and store at -80°C.

Part 2: In Vitro Synthesis of **15-cis-Phytoene**

2.1. Materials and Reagents

- Purified recombinant Phytoene Synthase (PSY).
- Geranylgeranyl pyrophosphate (GGPP).
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.2).[9]
- Manganese Chloride (MnCl₂).
- Detergent (e.g., Tween 80 or CHAPS).

- Extraction Solvent (e.g., Hexane or Chloroform:Methanol 2:1 v/v).

2.2. Enzymatic Reaction

- Set up the reaction in a microcentrifuge tube. For a 100 μ L total reaction volume:
 - 50 μ L of 2x Reaction Buffer (100 mM Tris-HCl, pH 8.2).
 - 10 μ L of 10 mM MnCl_2 (final concentration 1 mM).
 - 1 μ L of 10% Tween 80 (final concentration 0.1%).
 - X μ L of purified PSY enzyme (concentration to be optimized).
 - Add nuclease-free water to bring the volume to 90 μ L.
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding 10 μ L of GGPP solution (final concentration of 35-50 μ M).
Note: Substrate inhibition may occur at GGPP concentrations above 100 μ M.[9]
- Incubate the reaction at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of the extraction solvent.

Part 3: Extraction and Quantification of **15-cis-Phytoene**

3.1. Materials and Reagents

- Hexane (HPLC grade).
- Anhydrous Sodium Sulfate.
- HPLC system with a C30 or C18 reverse-phase column.
- Mobile Phase (e.g., Methanol/Acetonitrile/Dichloromethane gradient).
- **15-cis-phytoene** analytical standard (if available).[11]

3.2. Extraction

- Add 100 μ L of hexane to the stopped reaction mixture.
- Vortex vigorously for 1 minute to extract the lipophilic phytoene.
- Centrifuge at maximum speed for 5 minutes to separate the phases.
- Carefully transfer the upper organic (hexane) phase to a new tube.
- Dry the hexane extract under a stream of nitrogen gas.
- Resuspend the dried residue in a known volume of mobile phase for HPLC analysis.

3.3. Quantification by HPLC

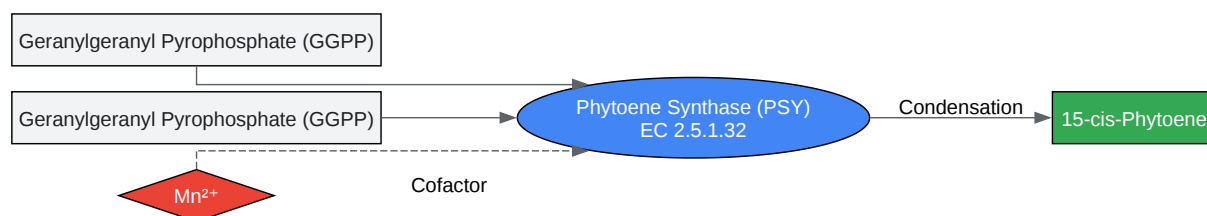
- Inject the resuspended sample onto the HPLC system.
- Separate the carotenoids using a suitable gradient elution program.
- Monitor the eluent using a photodiode array (PDA) detector. **15-cis-phytoene** has a characteristic absorption spectrum with a maximum around 286 nm.
- Quantify the amount of **15-cis-phytoene** by comparing the peak area to a standard curve generated with a known concentration of a **15-cis-phytoene** standard.[\[11\]](#)

Data Presentation

Parameter	Value/Range	Reference/Notes
Enzyme	Recombinant Phytoene Synthase	Expressed in E. coli.
Substrate	Geranylgeranyl Pyrophosphate (GGPP)	
Substrate Concentration	35 - 100 μ M	Inhibition may occur at higher concentrations.[9]
Cofactor	MnCl ₂	1 mM final concentration.
Reaction Buffer	50 mM Tris-HCl, pH 8.2	Optimal pH for Erwinia herbicola PSY.[9] A range of 7.0-7.5 is also reported.[3]
Detergent	0.1% Tween 80	Stimulates enzyme activity.[9]
Incubation Temperature	30°C	Typical temperature for enzymatic reactions.
Incubation Time	1 - 2 hours	Should be optimized based on enzyme activity.
Extraction Solvent	Hexane	
Quantification Method	HPLC with PDA detection	Absorbance maximum at ~286 nm.

Visualizations

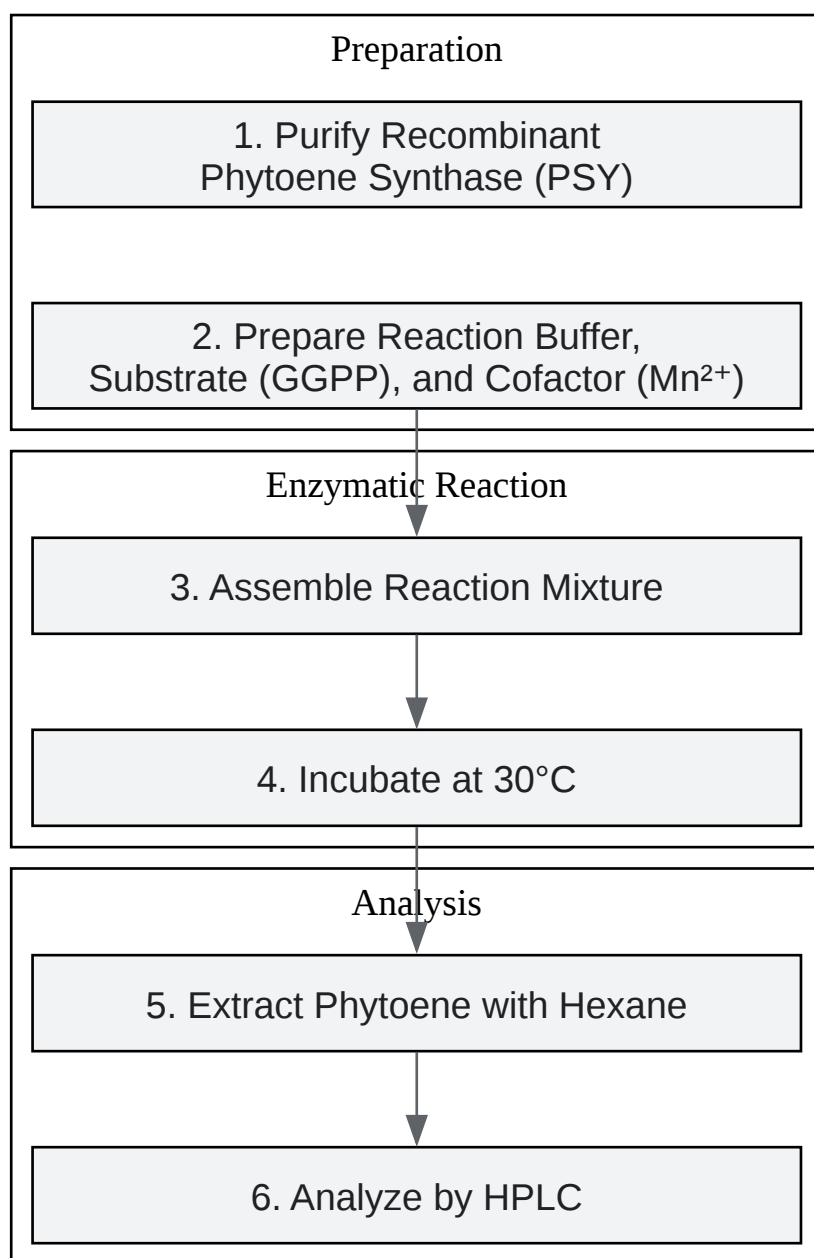
Biosynthetic Pathway of **15-cis-Phytoene**



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Caption: Biosynthesis of **15-cis-Phytoene** from two molecules of GGPP.

Experimental Workflow for In Vitro Synthesis



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Caption: Workflow for the in vitro synthesis and analysis of **15-cis-phytoene**.

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